molecular formula C4H11IN2S B589345 S,N,N'-Trimethylisothiouronium-d9 Iodide CAS No. 1331643-02-7

S,N,N'-Trimethylisothiouronium-d9 Iodide

Cat. No.: B589345
CAS No.: 1331643-02-7
M. Wt: 255.165
InChI Key: VAKZYIIFXHRFIA-KYRNGWDOSA-N
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Description

S,N,N’-Trimethylisothiouronium-d9 Iodide: is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of S,N,N’-Trimethylisothiouronium Iodide, where the hydrogen atoms are replaced with deuterium (d9). This compound is primarily utilized in metabolic research, environmental studies, and organic chemistry due to its unique properties.

Scientific Research Applications

Chemistry: S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: In biological research, it is used to trace metabolic pathways and understand the role of sulfur-containing compounds in cellular processes.

Medicine: The compound is employed in medical research to develop diagnostic tools and therapeutic agents, particularly in the study of sulfur metabolism and related disorders.

Industry: In the industrial sector, S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a reference standard for quality control and analytical testing of sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,N,N’-Trimethylisothiouronium-d9 Iodide involves the reaction of deuterated methyl iodide with thiourea. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process can be summarized as follows:

    Reactants: Deuterated methyl iodide (CD3I) and thiourea (CS(NH2)2).

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions.

    Procedure: The reactants are mixed in a suitable solvent, such as acetonitrile or ethanol, and heated to a specific temperature to facilitate the reaction. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of S,N,N’-Trimethylisothiouronium-d9 Iodide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of deuterated methyl iodide and thiourea.

    Optimized Conditions: Industrial reactors with precise temperature and pressure control to maximize yield and purity.

    Purification: Advanced purification techniques, including distillation and crystallization, to obtain high-purity S,N,N’-Trimethylisothiouronium-d9 Iodide.

Chemical Reactions Analysis

Types of Reactions: S,N,N’-Trimethylisothiouronium-d9 Iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiourea derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds.

Mechanism of Action

The mechanism of action of S,N,N’-Trimethylisothiouronium-d9 Iodide involves its interaction with various molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to nucleophilic sites on target molecules. This methylation process can alter the chemical properties and biological activity of the target molecules, leading to various effects.

Comparison with Similar Compounds

    S,N,N’-Trimethylisothiouronium Iodide: The non-deuterated version of the compound.

    N,N,S-Trimethylthiopseudourea-d9 Hydriodide: Another deuterated analog with similar properties.

    2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide: A related compound with slight structural differences.

Uniqueness: S,N,N’-Trimethylisothiouronium-d9 Iodide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in NMR spectroscopy and other analytical techniques.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for S,N,N'-Trimethylisothiouronium-d9 Iodide involves the reaction of S-methylisothiouronium iodide with deuterated methyl iodide in the presence of a base.", "Starting Materials": [ "S-methylisothiouronium iodide", "Deuterated methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add S-methylisothiouronium iodide to a reaction flask", "Add deuterated methyl iodide to the reaction flask", "Add base to the reaction flask to act as a catalyst", "Heat the reaction mixture to promote the reaction", "Allow the reaction to proceed until completion", "Isolate the product by filtration or other appropriate means", "Purify the product by recrystallization or other appropriate means", "Analyze the product using appropriate spectroscopic techniques to confirm its identity and purity" ] }

CAS No.

1331643-02-7

Molecular Formula

C4H11IN2S

Molecular Weight

255.165

IUPAC Name

trideuteriomethyl N,N/'-bis(trideuteriomethyl)carbamimidothioate;hydroiodide

InChI

InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H/i1D3,2D3,3D3;

InChI Key

VAKZYIIFXHRFIA-KYRNGWDOSA-N

SMILES

CNC(=NC)SC.I

Synonyms

N,N,S-Trimethylthiopseudourea-d9 Hydriodide;  2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide;  N,N-Dimethyl-carbamimidothioic Acid-d9 Methyl Ester Monohydriodide; 

Origin of Product

United States

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